Cas no 30144-88-8 (7-Chloro-5-(2,6-dichlorophenyl)-1-methyl-1H-benzo[e][1,4]diazepin-2(3H)-one)

7-Chloro-5-(2,6-dichlorophenyl)-1-methyl-1H-benzo[e][1,4]diazepin-2(3H)-one structure
30144-88-8 structure
Product Name:7-Chloro-5-(2,6-dichlorophenyl)-1-methyl-1H-benzo[e][1,4]diazepin-2(3H)-one
CAS No:30144-88-8
MF:C16H11Cl3N2O
MW:353.63034081459
CID:306572
PubChem ID:9975396
Update Time:2024-03-01

7-Chloro-5-(2,6-dichlorophenyl)-1-methyl-1H-benzo[e][1,4]diazepin-2(3H)-one Chemical and Physical Properties

Names and Identifiers

    • 2H-1,4-Benzodiazepin-2-one,7-chloro-5-(2,6-dichlorophenyl)-1,3-dihydro-1-methyl-
    • Ro 7-5220
    • Ro 7-5520
    • 7-Chloro-5-(2,6-dichlorophenyl)-1-methyl-1H-benzo[e][1,4]diazepin-2(3H)-one
    • BDBM50026859
    • 7-Chloro-5-(2,6-dichloro-phenyl)-1-methyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one
    • Inchi: 1S/C16H11Cl3N2O/c1-21-13-6-5-9(17)7-10(13)16(20-8-14(21)22)15-11(18)3-2-4-12(15)19/h2-7H,8H2,1H3
    • InChI Key: OTQXKRRISJPTFS-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2=C(C=1)C(C1C(=CC=CC=1Cl)Cl)=NCC(N2C)=O

Computed Properties

  • Exact Mass: 351.993696g/mol
  • Monoisotopic Mass: 351.993696g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 1
  • Complexity: 460
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 32.7

7-Chloro-5-(2,6-dichlorophenyl)-1-methyl-1H-benzo[e][1,4]diazepin-2(3H)-one Related Literature

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